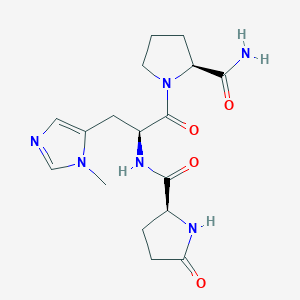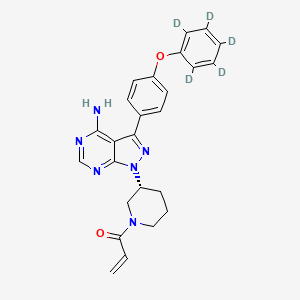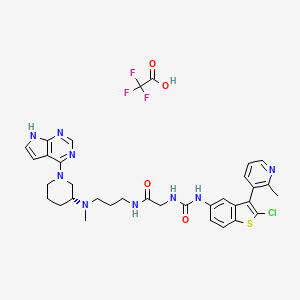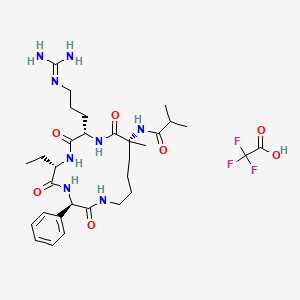![molecular formula C32H42N6O4 B10819875 N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for XL 188 involves chemical reactions to assemble its molecular structure.
Reaction Conditions: Specific reaction conditions (temperature, solvents, catalysts) are essential for its synthesis.
Industrial Production: While I don’t have specific details on industrial production, it likely follows optimized synthetic routes at a larger scale.
Analyse Chemischer Reaktionen
Reactions: XL 188 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reactions. For example
Major Products: The products formed depend on the specific reactions and functional groups present in XL 188.
Wissenschaftliche Forschungsanwendungen
Chemistry: XL 188 can serve as a tool compound for studying USP7’s role in ubiquitin pathways.
Biology: Researchers explore its impact on protein stability, cell signaling, and gene expression.
Medicine: Investigated for potential therapeutic applications, especially in cancer treatment.
Industry: Its use in drug discovery and development may lead to novel treatments.
Wirkmechanismus
- XL 188 inhibits USP7 by binding to its active site.
Molecular Targets: USP7 itself, affecting downstream proteins.
Pathways: It modulates ubiquitin-mediated processes, impacting cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: XL 188’s selectivity for USP7 sets it apart.
Similar Compounds: While I don’t have a comprehensive list, other USP inhibitors exist (e.g., P5091, FT671).
Remember that XL 188’s properties and applications are continually explored, and further research may reveal additional insights. If you need more specific information, feel free to ask
Eigenschaften
Molekularformel |
C32H42N6O4 |
|---|---|
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C32H42N6O4/c1-24(25-6-4-3-5-7-25)20-30(40)37-14-11-32(42,12-15-37)22-38-23-33-28-21-26(8-9-27(28)31(38)41)34-29(39)10-13-36-18-16-35(2)17-19-36/h3-9,21,23-24,42H,10-20,22H2,1-2H3,(H,34,39)/t24-/m1/s1 |
InChI-Schlüssel |
QLBYDWATOPNXBG-XMMPIXPASA-N |
Isomerische SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)


![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)
![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)


![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)